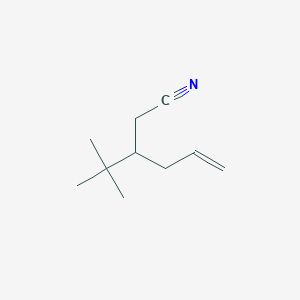
1-(2-Methoxyethoxy)cyclododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethoxy)cyclododec-1-ene is an organic compound characterized by a cyclododecane ring substituted with a 2-methoxyethoxy group
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyethoxy)cyclododec-1-ene typically involves the reaction of (E,E,E)-2,6,10-cyclododecatrien-1-yl acetate with 2-methoxyethanol. This reaction is catalyzed by palladium(0) complexes, such as Pd(PPh3)4, in tetrahydropyran solutions at elevated temperatures (around 358K). The reaction yields the desired product with high selectivity, achieving conversion rates of up to 68.1% .
Analyse Chemischer Reaktionen
1-(2-Methoxyethoxy)cyclododec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its saturated analog.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming six-membered ring products.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethoxy)cyclododec-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of surfactants and lubricants
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethoxy)cyclododec-1-ene involves its interaction with molecular targets through its functional groups. The methoxyethoxy group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cyclic products through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyethoxy)cyclododec-1-ene can be compared to other similar compounds, such as:
1-(2-Ethoxyethoxy)cyclododec-1-ene: This compound has an ethoxy group instead of a methoxy group, leading to differences in reactivity and solubility.
1-(2-Methoxyethoxy)cyclododeca-2,6,10-triene: This triene analog has additional double bonds, making it more reactive in cycloaddition and polymerization reactions.
1-(2-Methoxyethoxy)cyclododecanol: The alcohol derivative exhibits different chemical properties, such as increased polarity and hydrogen bonding capability .
Eigenschaften
CAS-Nummer |
90060-03-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
1-(2-methoxyethoxy)cyclododecene |
InChI |
InChI=1S/C15H28O2/c1-16-13-14-17-15-11-9-7-5-3-2-4-6-8-10-12-15/h11H,2-10,12-14H2,1H3 |
InChI-Schlüssel |
HRRBCHKVXKFLBW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
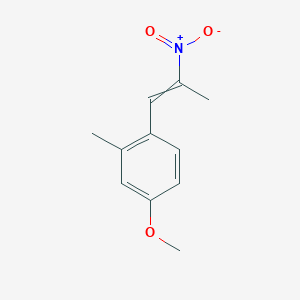
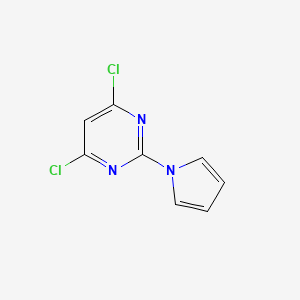
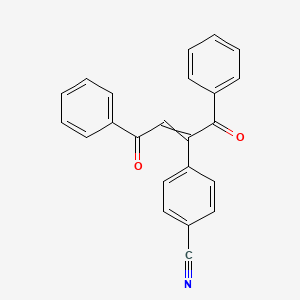
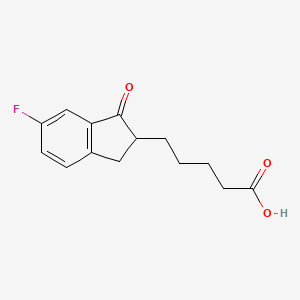
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
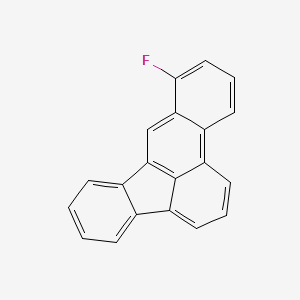

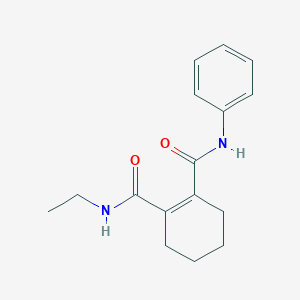

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
